Isomelitric acid A

Overview

Description

Scientific Research Applications

Method Development in Analytical Chemistry

Isomelitric acid A and its derivatives have been a subject of interest in the development of analytical methods. For example, Muñiz-Valencia et al. (2008) developed an isocratic LC method for the determination of melamine and its degradation products, including ammelide, ammeline, and cyanuric acid, in rice protein concentrates. This method involved optimizing various chromatographic parameters and was validated for accuracy and robustness. It has applications in ensuring the safety and quality of animal feed samples (Muñiz-Valencia et al., 2008).

Environmental and Materials Science

In the field of environmental science, Foo and Hameed (2011) utilized pomelo skin as a feedstock for the preparation of activated carbon, showcasing its potential for removing anionic and cationic dyes. Although not directly related to isomelitric acid A, this research demonstrates innovative approaches in environmental sustainability and waste management (Foo & Hameed, 2011).

Biomedical Research

The biomedical applications of isomelitric acid A include its potential in disease prevention and treatment. Kamzolova and Morgunov (2019) discussed the microbial synthesis of (2R,3S)-isocitric acid, a derivative of isomelitric acid A, highlighting its promising use in treating certain diseases. This review covers extensive research on microbial producers, cultivation conditions, and product purification, indicating the therapeutic potential of these acids (Kamzolova & Morgunov, 2019).

Pharmacology

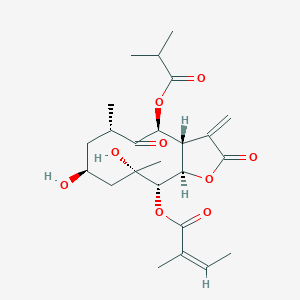

In pharmacology, Senthilkumar et al. (2016) investigated the plasma protein binding properties of Anisomelic acid (AA), a macrocyclic cembranolide compound extracted from Anisomeles herbal species. Their study, which utilized multiple physicochemical methods, revealed significant insights into the molecular interactions of AA with serum proteins, contributing to our understanding of its pharmacological properties (Senthilkumar et al., 2016).

Cytotoxicity and Cancer Research

Anisomelic acid was also studied for its cytotoxicity in cancer cells. Preethy et al. (2013) examined the cytotoxic and apoptosis-inducing potential of Anisomelic acid in breast and cervical cancer cells. Their findings demonstrated its potential as a therapeutic agent in cancer therapy (Preethy et al., 2013).

Electronic and Material Applications

Eumelanin, a biopigment containing derivatives of isomelitric acid A, has been explored for use in electronic applications. Kumar et al. (2016) studied the energy storage properties of eumelanin in supercapacitor configurations. Their research highlights the potential of melanin derivatives in creating environmentally friendly energy storage solutions (Kumar et al., 2016).

properties

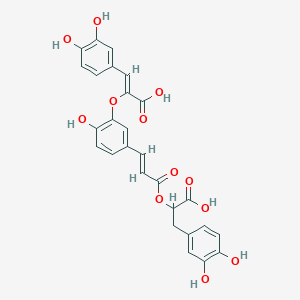

IUPAC Name |

2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTLCJIFEZUOCR-JKXXRSRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomelitric acid A | |

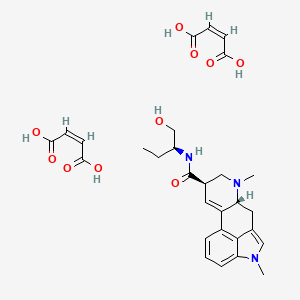

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)

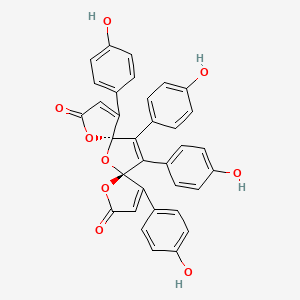

![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)